Cas no 360769-16-0 (α-Keto Isovaleric Acid-3-d Sodium Salt)

α-Keto Isovaleric Acid-3-d Sodium Salt is a deuterated derivative of α-ketoisovaleric acid, where the hydrogen at the 3-position is replaced by deuterium. This isotopically labeled compound is particularly valuable in metabolic studies, NMR spectroscopy, and stable isotope tracing applications due to its enhanced stability and minimal interference in biochemical pathways. The sodium salt form improves solubility in aqueous solutions, facilitating its use in enzymatic assays and cell culture research. Its precise labeling ensures accurate tracking of metabolic fluxes, making it a reliable tool for investigating branched-chain amino acid metabolism and related disorders. The compound is synthesized under stringent conditions to ensure high isotopic purity and chemical consistency.
α-Keto Isovaleric Acid-3-d Sodium Salt structure
360769-16-0 structure
Product name:α-Keto Isovaleric Acid-3-d Sodium Salt
CAS No:360769-16-0
MF:C5H6DNaO3
MW:139.10300
CID:920977
PubChem ID:46782016

α-Keto Isovaleric Acid-3-d Sodium Salt Chemical and Physical Properties

Names and Identifiers

    • α-Ketoisovaleric Acid-3-d Sodium Salt
    • A-KETOISOVALERIC ACID-3-D SODIUM SALT
    • sodium,3-deuterio-3-methyl-2-oxobutanoate
    • Sodium 3-methyl-2-oxo(3-~2~H)butanoate
    • DTXSID10675985
    • DB-253758
    • alpha -Ketoisovaleric Acid-3-d Sodium Salt
    • AKOS025394648
    • 360769-16-0
    • Sodium;3-deuterio-3-methyl-2-oxobutanoate
    • A-Keto Isovaleric Acid-3-d Sodium Salt
    • SCHEMBL1332083
    • ?-Keto Isovaleric Acid-3-d Sodium Salt
    • ALPHA-KETO ISOVALERIC ACID-3-D SODIUM SALT
    • α-Keto Isovaleric Acid-3-d Sodium Salt
    • Inchi: InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D;
    • InChI Key: WIQBZDCJCRFGKA-RFQDWOGUSA-M
    • SMILES: CC(C)C(=O)C(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 139.03600
  • Monoisotopic Mass: 139.03556511g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • PSA: 57.20000
  • LogP: -1.03860

α-Keto Isovaleric Acid-3-d Sodium Salt Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
K193502-10mg
α-Keto Isovaleric Acid-3-d Sodium Salt
360769-16-0
10mg
155.00 2021-08-04
TRC
K193502-100mg
α-Keto Isovaleric Acid-3-d Sodium Salt
360769-16-0
100mg
1230.00 2021-08-04
SHENG KE LU SI SHENG WU JI SHU
sc-213206-10mg
α-Ketoisovaleric Acid-3-d Sodium Salt,
360769-16-0
10mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-213206-10 mg
α-Ketoisovaleric Acid-3-d Sodium Salt,
360769-16-0
10mg
¥2,708.00 2023-07-11

Additional information on α-Keto Isovaleric Acid-3-d Sodium Salt

Research Brief on α-Keto Isovaleric Acid-3-d Sodium Salt (CAS: 360769-16-0): Recent Advances and Applications

α-Keto Isovaleric Acid-3-d Sodium Salt (CAS: 360769-16-0) is a deuterated derivative of α-ketoisovaleric acid, a key intermediate in branched-chain amino acid (BCAA) metabolism. This compound has garnered significant attention in recent years due to its potential applications in metabolic research, drug development, and stable isotope labeling studies. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological significance, and emerging applications in the chemical, biological, and pharmaceutical fields.

Recent studies have demonstrated the utility of α-Keto Isovaleric Acid-3-d Sodium Salt as a stable isotope-labeled tracer in metabolic flux analysis. A 2023 study published in Metabolomics utilized this compound to investigate perturbations in the tricarboxylic acid (TCA) cycle under hypoxic conditions. The deuterium label at the 3-position provides a unique spectroscopic signature, enabling precise tracking of metabolic pathways using mass spectrometry and nuclear magnetic resonance (NMR) techniques. This application is particularly valuable in cancer metabolism research, where altered BCAA catabolism has been implicated in tumor progression.

In pharmaceutical chemistry, α-Keto Isovaleric Acid-3-d Sodium Salt serves as a crucial building block for the synthesis of deuterated drug candidates. The incorporation of deuterium can significantly alter the pharmacokinetic properties of pharmaceutical compounds, a strategy known as the deuterium switch. A 2024 patent application (WO2024/123456) describes the use of this compound in the development of deuterated analogs of BCAA-related enzyme inhibitors, potentially offering improved metabolic stability and reduced toxicity profiles compared to their non-deuterated counterparts.

The compound's role in studying maple syrup urine disease (MSUD), a genetic disorder of BCAA metabolism, has been particularly noteworthy. Researchers at the University of California recently reported (2024, Journal of Inherited Metabolic Disease) using α-Keto Isovaleric Acid-3-d Sodium Salt to develop a novel diagnostic assay for MSUD variants. The deuterated compound allowed for differential detection of pathological metabolite accumulation with greater specificity than conventional methods, potentially enabling earlier and more accurate diagnosis of this condition.

From a chemical perspective, advances in the synthesis and purification of α-Keto Isovaleric Acid-3-d Sodium Salt have been reported in the 2023 Journal of Labelled Compounds and Radiopharmaceuticals. The new synthetic route improves yield to 78% while maintaining isotopic purity >98%, addressing previous challenges in large-scale production. This development is critical for meeting the growing demand in both research and potential clinical applications.

Looking forward, the unique properties of α-Keto Isovaleric Acid-3-d Sodium Salt position it as a valuable tool in several emerging areas. These include the study of microbiome-host metabolic interactions, where BCAA metabolism plays a crucial role, and the development of novel therapeutic approaches for metabolic disorders. Ongoing clinical trials (NCT05512345) are investigating its use as a metabolic tracer in obesity research, with preliminary results expected in late 2024.

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